molecular formula C12H12N2O2 B1309003 1-(3-Hydroxy-pyridin-2-yl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde CAS No. 876717-25-8

1-(3-Hydroxy-pyridin-2-yl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Cat. No. B1309003
CAS RN: 876717-25-8
M. Wt: 216.24 g/mol
InChI Key: MLDWCVHLNQVNGV-UHFFFAOYSA-N
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Description

The compound “1-(3-Hydroxy-pyridin-2-yl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde” is a complex organic molecule that contains a pyridine ring and a pyrrole ring. These types of compounds are often involved in various biological processes and could have potential applications in medicinal chemistry .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyridine and pyrrole rings in separate reactions, followed by their connection via a carbon-carbon bond formation reaction. The exact synthetic route would depend on the available starting materials and the desired route of synthesis .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, includes a pyridine ring (a six-membered ring with one nitrogen atom and a hydroxyl group at the 3-position), a pyrrole ring (a five-membered ring with one nitrogen atom), and an aldehyde group attached to the 3-position of the pyrrole ring. The presence of these functional groups could confer specific chemical properties to the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the pyridine and pyrrole rings, as well as the aldehyde group. The pyridine ring, being aromatic, is relatively stable but can undergo electrophilic substitution reactions. The pyrrole ring, also aromatic, can undergo similar reactions. The aldehyde group is typically quite reactive and can undergo a variety of reactions, including nucleophilic addition and oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the pyridine and pyrrole rings could contribute to its aromaticity and stability. The aldehyde group could make the compound polar and potentially increase its reactivity .

Scientific Research Applications

Synthesis and Characterization

A study delves into the synthesis and characterization of similar pyrrole derivatives, highlighting the potential of these compounds in forming heterocyclic compounds like oxiranes, oxazoles, pyrazoles, pyridines, pyrimidines, and pyrans through nucleophilic attack. This indicates the role of similar compounds in synthetic chemistry and material science, providing insights into their versatile applications (Singh et al., 2014).

Heterocyclic Chemistry

Another research focuses on the cyanoacylation of related compounds, leading to the synthesis of various heterocyclic structures with potential antitumor and antioxidant activities. This suggests that compounds like 1-(3-Hydroxy-pyridin-2-yl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde could play a role in the development of new pharmaceuticals with therapeutic benefits (Bialy & Gouda, 2011).

Catalysis in Polymer Synthesis

Research into aluminum and zinc complexes supported by pyrrole-based ligands demonstrates their efficacy in catalyzing the ring-opening polymerization of ε-caprolactone, a key process in polymer manufacturing. This implies the potential utility of similar pyrrole compounds in industrial applications, particularly in the synthesis of polymers (Qiao, Ma, & Wang, 2011).

Antimicrobial and Antioxidant Properties

The synthesis and evaluation of novel chitosan Schiff bases derived from heterocyclic moieties of similar compounds demonstrate significant antimicrobial and antioxidant properties. This research suggests the potential application of such compounds in the development of new antimicrobial agents (Hamed et al., 2020).

Future Directions

The study of pyridine and pyrrole derivatives is a vibrant field in medicinal chemistry, with many potential applications in drug discovery and development. Future research could explore the biological activity of this compound and its potential uses in medicine .

properties

IUPAC Name

1-(3-hydroxypyridin-2-yl)-2,5-dimethylpyrrole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-8-6-10(7-15)9(2)14(8)12-11(16)4-3-5-13-12/h3-7,16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLDWCVHLNQVNGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=C(C=CC=N2)O)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Hydroxy-pyridin-2-yl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

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